2-(((4-Chlorophenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Chlorophenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an amino group, and a sulfanylmethylene group attached to a dimethylcyclohexane-dione core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the core cyclohexane-dione structure. This is followed by the introduction of the chlorophenyl and amino groups through nucleophilic substitution reactions. The final step involves the addition of the sulfanylmethylene group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chlorophenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
2-(((4-Chlorophenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(((4-Chlorophenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Bromophenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione
- 2-(((4-Methylphenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione
- 2-(((4-Nitrophenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
Compared to similar compounds, 2-(((4-Chlorophenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione exhibits unique properties due to the presence of the chlorophenyl group. This group enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-15(2)7-11(18)13(12(19)8-15)14(20)17-10-5-3-9(16)4-6-10/h3-6,18H,7-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUISRMWOZZOPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.